molecular formula C6H10N2 B14355674 (Cyclohex-2-en-1-ylidene)hydrazine CAS No. 90255-43-9

(Cyclohex-2-en-1-ylidene)hydrazine

Cat. No.: B14355674
CAS No.: 90255-43-9
M. Wt: 110.16 g/mol
InChI Key: FUEKSDIOJFCNCV-UHFFFAOYSA-N
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Description

(Cyclohex-2-en-1-ylidene)hydrazine is an organic compound that features a hydrazine functional group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (Cyclohex-2-en-1-ylidene)hydrazine can be synthesized through the reaction of cyclohexanone with hydrazine. The reaction typically involves the condensation of cyclohexanone with hydrazine hydrate under acidic or basic conditions to form the desired hydrazone .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using cyclohexanone and hydrazine hydrate. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (Cyclohex-2-en-1-ylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone back to the parent ketone or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazine group under basic conditions.

Major Products Formed: The major products formed from these reactions include oximes, reduced ketones, and various substituted hydrazones .

Scientific Research Applications

(Cyclohex-2-en-1-ylidene)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Cyclohex-2-en-1-ylidene)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the hydrazine group with the stability of the cyclohexene ring. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler hydrazine derivatives.

Properties

CAS No.

90255-43-9

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

cyclohex-2-en-1-ylidenehydrazine

InChI

InChI=1S/C6H10N2/c7-8-6-4-2-1-3-5-6/h2,4H,1,3,5,7H2

InChI Key

FUEKSDIOJFCNCV-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(=NN)C1

Origin of Product

United States

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